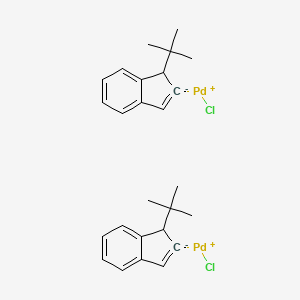
Chloro(1-t-butylindenyl)palladium(II) dimer, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(1-t-butylindenyl)palladium(II) dimer, 98% is a chemical compound with the molecular formula C26H30Cl2Pd2 . It has a molecular weight of 626.26 g/mol . This compound is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of Chloro(1-t-butylindenyl)palladium(II) dimer, 98% consists of two 1-tert-butyl-1,2-dihydroinden-2-ide groups and two chloropalladium (1+) groups . The InChI string and Canonical SMILES for this compound are provided in the PubChem database .Physical And Chemical Properties Analysis
Chloro(1-t-butylindenyl)palladium(II) dimer, 98% has a molecular weight of 626.3 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 2 rotatable bond count . The exact mass is 625.97983 g/mol and the monoisotopic mass is 623.97942 g/mol . The topological polar surface area is 0 Ų . The compound has a complexity of 217 .Applications De Recherche Scientifique
Cross-Coupling Reactions
Chloro(1-t-butylindenyl)palladium(II) dimer, as part of the class of palladium(II) precatalysts, plays a critical role in facilitating cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is fundamental in creating carbon-carbon bonds in organic synthesis. These precatalysts are favored for their bench stability and high activity. Specifically, the performance of chloro(1-t-butylindenyl)palladium(II) dimer and its analogs has been evaluated in comparison to other allyl-based precatalysts under varying conditions, showcasing its efficacy in activating via similar pathways and offering insights into which precatalyst to use under different conditions (Espinosa, Doppiu, Hazari, 2020).
Hydrodimerization and Dimerization Reactions
Palladium(II) compounds, including chloro(1-t-butylindenyl)palladium(II) dimer, have demonstrated significant potential in hydrodimerization and dimerization reactions. These compounds are capable of catalyzing the dimerization of olefinic compounds, such as 1,3-butadiene, into valuable chemical products with high selectivity and under favorable conditions. The use of these palladium compounds dissolved in ionic liquids has shown promising results in terms of product selectivity and catalytic activity, with the ability to reuse the ionic catalyst solution multiple times without significant changes in performance (Dullius, Suarez, Einloft, Souza, Dupont, Fischer, Cian, 1998).
Structural and Mechanistic Insights
The study and application of chloro(1-t-butylindenyl)palladium(II) dimer extend to the investigation of its structural and mechanistic aspects. Research into halo or mercaptide bridged palladium (II) dimers has provided valuable insights into the behavior of such complexes, including the chloro-bridged variants, through techniques like variable temperature NMR spectroscopy. These studies help in understanding the solvolytic breaking of the Pd-Cl bond and the dynamics of the complexes, contributing to a deeper comprehension of their reactivity and applications in various organic reactions (Lin, 1983).
Safety and Hazards
Propriétés
IUPAC Name |
1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H15.2ClH.2Pd/c2*1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;;/h2*4-8,12H,1-3H3;2*1H;;/q2*-1;;;2*+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXJPFMMPGIVGO-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1[C-]=CC2=CC=CC=C12.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+].Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2Pd2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


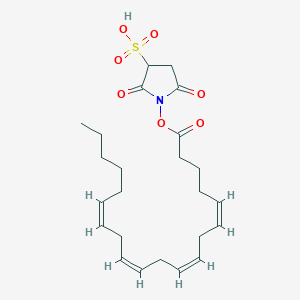


![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

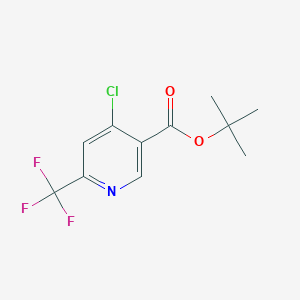
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate](/img/structure/B6289922.png)

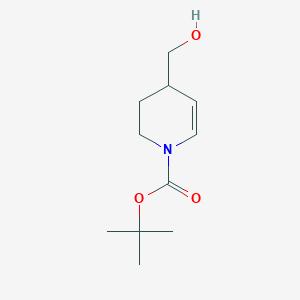
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)
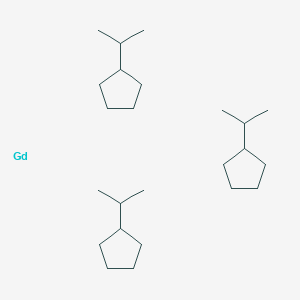
![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)
![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)